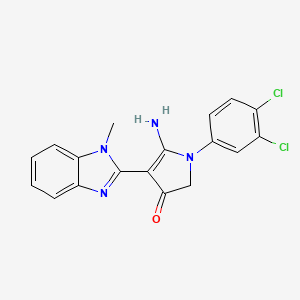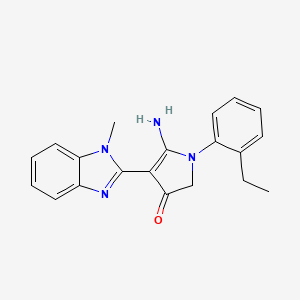
5-amino-1-(2-ethylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-amino-1-(2-ethylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one” is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-amino-1-(2-ethylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Benzimidazole Moiety: This step might involve the condensation of o-phenylenediamine with a carboxylic acid or its derivatives.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the benzimidazole moiety.
Reduction: Reduction reactions might target the pyrrole ring or the benzimidazole moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound might be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. The presence of the benzimidazole moiety is particularly interesting, as benzimidazole derivatives are known for their pharmacological activities.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its complex structure and potential reactivity.
Mechanism of Action
The mechanism of action of “5-amino-1-(2-ethylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-(2-ethylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrole
- 5-amino-1-(2-ethylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-ol
Uniqueness
The uniqueness of “5-amino-1-(2-ethylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one” lies in its specific combination of functional groups and ring structures. This combination can impart unique chemical and biological properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
5-amino-1-(2-ethylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-3-13-8-4-6-10-15(13)24-12-17(25)18(19(24)21)20-22-14-9-5-7-11-16(14)23(20)2/h4-11H,3,12,21H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSLQAZHECSEMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-[3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one;hydrochloride](/img/structure/B7758829.png)
![7-[3-(4-ethylpiperazin-1-yl)-2-hydroxypropoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one;dihydrochloride](/img/structure/B7758834.png)
![7-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one;dihydrochloride](/img/structure/B7758856.png)
![7-[3-(4-Benzhydrylpiperazin-1-yl)-2-hydroxypropoxy]-4-methylchromen-2-one;dihydrochloride](/img/structure/B7758858.png)
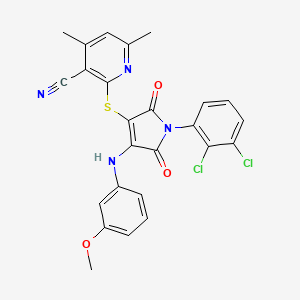
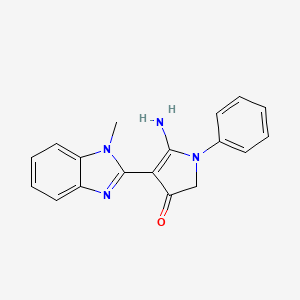

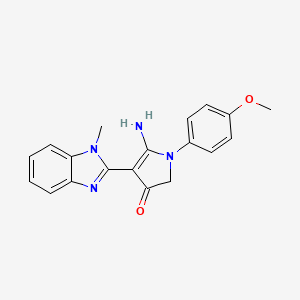



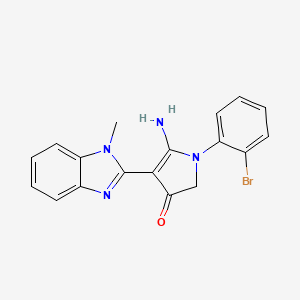
![5-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one](/img/structure/B7758920.png)
